

# Eniporide pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Eniporide

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## Pharmacokinetic Profile of Eniporide

**Eniporide** is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) [1]. The following table summarizes its key pharmacokinetic parameters, characterized in healthy subjects and patients with acute myocardial infarction (AMI) [2] [3].

Parameter	Healthy Subjects	Patients with AMI
Half-life ( $t_{1/2}$ )	~2 hours	Data consistent with healthy subjects
Total Body Clearance (CL)	34.4 L/h (~29.2 L/h in population PK)	~20.8 L/h (population PK)
Volume of Distribution ( $V_{dss}$ )	77.5 L (~20.4 L in population PK)	~16.9 L (population PK)
Mean Residence Time (MRT)	2.3 hours	-
Renal Excretion (unchanged)	43% of dose	-

Parameter	Healthy Subjects	Patients with AMI
Major Metabolite	EMD 112,843 (~27% of dose recovered in urine)	Present
Linearity	Linear kinetics observed from 2.5 mg to 400 mg doses [3]	-

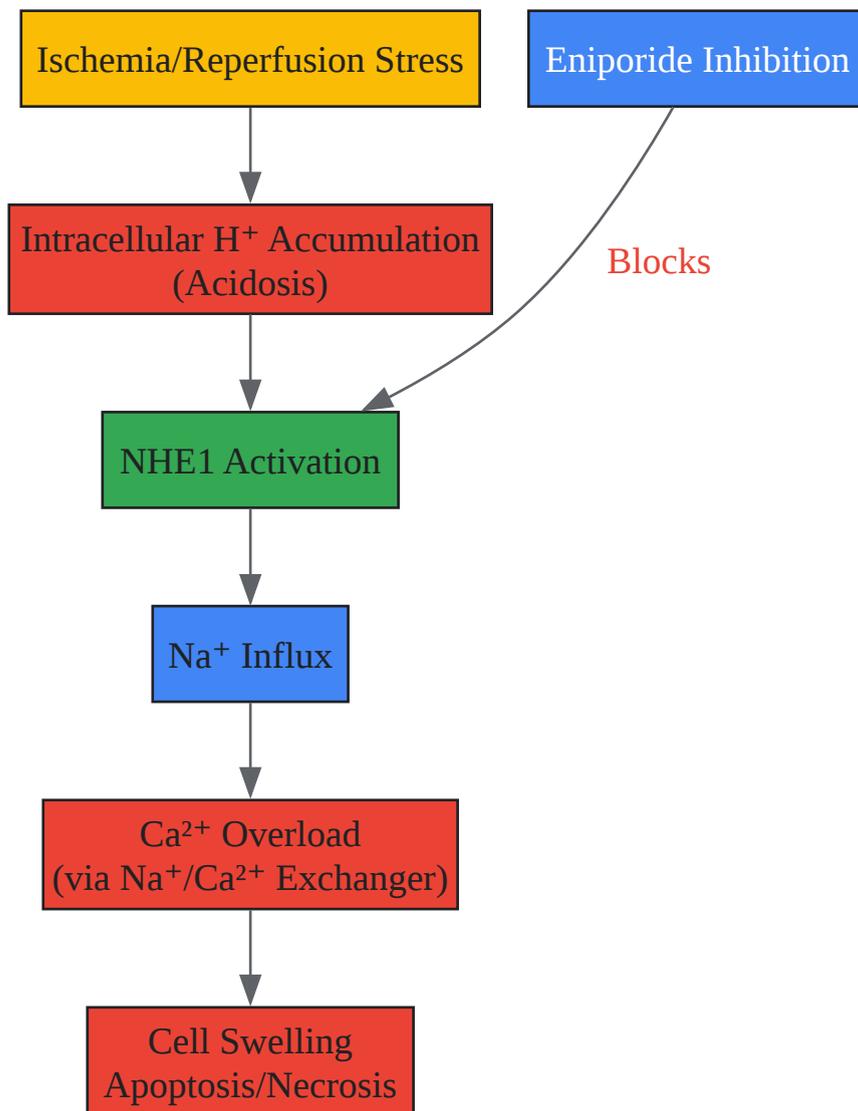
**Covariate Analysis:** A population pharmacokinetic analysis identified that age and creatinine clearance had a statistically significant effect on **eniporide**'s clearance and volume of distribution, respectively. However, the impact was deemed minimal and not sufficient to warrant dosage adjustments in the patient population [3].

## Pharmacodynamics and Mechanism of Action

**Primary Mechanism:** **Eniporide** is a potent and selective inhibitor of the NHE1 protein [1]. This exchanger is a membrane transporter that removes intracellular  $H^+$  ions in exchange for extracellular  $Na^+$  ions, playing a crucial role in regulating intracellular pH (pHi) [4] [5].

**PD Biomarker:** The pharmacodynamic activity of **eniporide** was assessed in clinical studies using **platelet-swelling time** as a biomarker [2]. This effect is mediated by NHE1 inhibition on platelets and served as a surrogate for the drug's activity in cardiac tissue. The relationship between plasma concentration and effect was described by a direct Emax model, with an average **IC<sub>50</sub> (half-maximal inhibitory concentration) of 12 ng/mL** [2].

The following diagram illustrates the core mechanism of action of NHE1 inhibitors like **Eniporide** and their functional consequences, which formed the basis for their clinical investigation.



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Figure 1: Mechanism of NHE1 inhibitors like **Eniporide** in preventing ischemia-reperfusion injury.

## Clinical Trial Summary and Discontinuation

**Eniporide** was investigated in the **ESCAMI trial** (Evaluation of the Safety and Cardioprotective Effects of **Eniporide** in Acute Myocardial Infarction) [1]. The drug was administered as an intravenous infusion at doses ranging from **2.5 mg to 400 mg** in clinical studies [3].

- **Primary Endpoint:** The ESCAMI trial aimed to evaluate the effect on infarct size, measured as the area under the curve (AUC) for cardiac enzymes like creatine kinase (CK) over 72 hours [1].

- **Outcome:** The trial **did not demonstrate a significant reduction in infarct size** or improvement in clinical outcomes compared to placebo [1]. Consequently, **eniporide**, along with other NHE1 inhibitors like cariporide and zoniporide, was not developed further for cardiovascular indications and **never entered medical practice** [1] [6].

## Context and Comparison with Other NHE Inhibitors

While **Eniporide's** development was halted, research on sodium-hydrogen exchangers continued, leading to a successful drug targeting a different isoform:

- **Eniporide (NHE1 inhibitor):** Targeted the heart; development discontinued after failed Phase II/III trials [1] [6].
- **Tenapanor (NHE3 inhibitor):** An FDA-approved, minimally systemic drug that inhibits the NHE3 exchanger in the gut. It is used for irritable bowel syndrome with constipation (IBS-C) and works by limiting sodium absorption, increasing water in the intestines [6].

## Conclusion and Research Outlook

Despite robust PK/PD characterization and a sound mechanistic rationale, **eniporide** failed to demonstrate clinical efficacy in large trials for myocardial infarction. Its development represents a case where promising preclinical and early clinical data did not translate into therapeutic success.

Research on NHE1 inhibition has since pivoted to other fields, particularly **oncology**. Preclinical studies suggest that NHE1 inhibitors like cariporide may have anti-migratory and anti-proliferative effects on cancer cells, offering a potential new avenue for research [1] [5].

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To cite this document: Smolecule. [Eniporide pharmacokinetics and pharmacodynamics]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527163#eniporide-pharmacokinetics-and-pharmacodynamics]

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